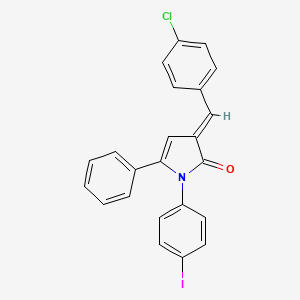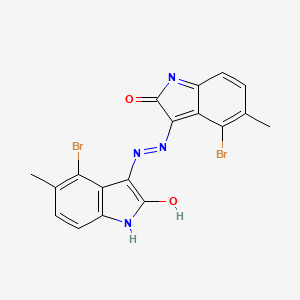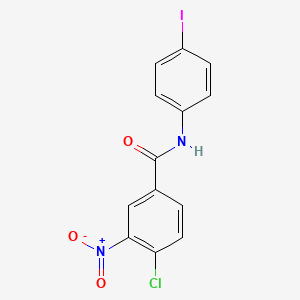![molecular formula C17H16N4O B11692351 6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an indole moiety and a pyridine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 1-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves heating the reactants in ethanol, which facilitates the formation of the Schiff base through the elimination of water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Reduced forms of the Schiff base, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyridine rings.
Applications De Recherche Scientifique
6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The indole moiety allows for interactions with proteins and enzymes, potentially leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide
Uniqueness
6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is unique due to its combination of an indole moiety and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets and metal ions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
6-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-7-8-13(9-18-12)17(22)20-19-10-14-11-21(2)16-6-4-3-5-15(14)16/h3-11H,1-2H3,(H,20,22)/b19-10+ |
Clé InChI |
UZCMEESEBWFNKQ-VXLYETTFSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11692273.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)

![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)


